2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole
Description
The compound 2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole features a 1,3-benzothiazole core linked via a carbonyl group to a piperidine ring, which is further substituted with a (4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl group. This structure combines heterocyclic motifs known for diverse pharmacological activities, including antimicrobial, antitumor, and antidepressant effects, as observed in related compounds .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS3/c21-16(15-19-13-3-1-2-4-14(13)24-15)20-8-5-12(6-9-20)11-23-17-18-7-10-22-17/h1-4,12H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBZJUSXOLDISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step reactions. One common method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified to introduce the piperidine and benzothiazole moieties .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency. The reaction conditions often include controlled temperatures, pressures, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antitumor and cytotoxic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron delocalization, which allows it to interact with enzymes and receptors in biological systems . This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Structural Features
The target compound shares a 1,3-benzothiazole core with other derivatives but differs in substituent groups. Key structural comparisons include:
Table 1: Structural Comparison
Key Observations :
- The piperidine-thiazolylsulfanyl substitution in the target compound introduces a unique steric and electronic profile compared to pyrazole or dihydropyrazole substituents in analogs.
- The 4,5-dihydrothiazole group may enhance metabolic stability compared to fully unsaturated thiazoles .
Key Observations :
- The target compound’s synthesis likely parallels methods used for analogs, such as coupling a benzothiazole-hydrazine derivative with a ketone or enone intermediate .
- Ethanol is a common solvent for such reactions, promoting mild and efficient condensation .
Pharmacological Activities
While the target compound’s bioactivity remains uncharacterized, structural analogs exhibit notable activities:
- Antimicrobial Activity : Thiazolo[4,5-b]pyridine derivatives demonstrate efficacy against bacterial and fungal pathogens, attributed to electron-deficient thiazole rings disrupting microbial membranes .
- Antitumor and Antidepressant Activity : Benzothiazole-pyrazoline hybrids inhibit tumor cell proliferation and modulate serotonin reuptake, suggesting dual mechanisms .
Structural Analysis Techniques
Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have been critical in resolving the 3D structures of benzothiazole derivatives, such as the compound in . These tools enable precise determination of bond lengths, angles, and intermolecular interactions, which are vital for structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-1,3-benzothiazole is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole ring fused with a piperidine and thiazole moiety. The molecular formula is with a molecular weight of approximately 316.5 g/mol. Its structural features contribute to its pharmacological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities attributed to related compounds in the benzothiazole and thiazole classes. These include:
- Anticancer Activity : Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and H1299 (non-small cell lung cancer) cells .
- Antimicrobial Activity : Some thiazole derivatives exhibit promising antibacterial properties. Research indicates that modifications in the thiazole ring can enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
The biological mechanisms through which these compounds exert their effects are multifaceted:
- Cell Cycle Arrest : Studies indicate that certain benzothiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This was observed in compounds that promote the activation of apoptotic pathways through caspase activation .
- Inhibition of Enzymatic Activity : Some thiazole compounds act as inhibitors of specific enzymes involved in tumor progression, such as carbonic anhydrase (CA) isoforms, which are implicated in various cancers .
- Interaction with Cellular Targets : Molecular dynamics simulations have shown that these compounds can interact with key proteins involved in cancer cell survival and proliferation, potentially disrupting their function .
Case Study 1: Anticancer Efficacy
A study synthesized several benzothiazole derivatives, including those structurally related to the target compound. The lead compound demonstrated an IC50 value lower than that of doxorubicin against A431 cells, indicating superior anticancer activity .
Case Study 2: Antimicrobial Assessment
In another investigation focusing on thiazole derivatives, compounds showed comparable antimicrobial activity to standard antibiotics like norfloxacin against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring were crucial for enhancing activity .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Key Findings |
|---|---|---|
| Anticancer | Benzothiazole Derivatives | Significant cytotoxicity against A431 and H1299 cells |
| Antimicrobial | Thiazole Derivatives | Comparable efficacy to norfloxacin |
| Anti-inflammatory | Benzothiazole Derivatives | Inhibition of IL-6 and TNF-α |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
